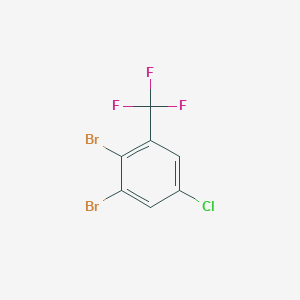

2,3-Dibromo-5-chlorobenzotrifluoride

Description

Properties

IUPAC Name |

1,2-dibromo-5-chloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClF3/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKRVDKJBRJYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-5-chlorobenzotrifluoride can be synthesized through the bromination and chlorination of benzotrifluoride derivatives. The typical synthetic route involves the following steps:

Bromination: Benzotrifluoride is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 3 positions of the benzene ring.

Chlorination: The dibrominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce a chlorine atom at the 5 position.

Industrial Production Methods

Industrial production of 2,3-Dibromo-5-chlorobenzotrifluoride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-chlorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Coupling: Catalysts such as palladium or nickel are used in the presence of ligands to facilitate the coupling reactions.

Major Products Formed

Substituted Derivatives: Products with different functional groups replacing the halogen atoms.

Reduced Compounds: Derivatives with fewer halogen atoms.

Coupled Products: Complex aromatic compounds formed through coupling reactions.

Scientific Research Applications

2,3-Dibromo-5-chlorobenzotrifluoride has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-chlorobenzotrifluoride involves its interaction with molecular targets through its halogen atoms and trifluoromethyl group. These interactions can lead to:

Electrophilic Substitution: The compound can act as an electrophile, reacting with nucleophiles in biological systems.

Hydrophobic Interactions: The trifluoromethyl group can enhance the hydrophobicity of the compound, affecting its interactions with hydrophobic regions of biomolecules.

Halogen Bonding: The halogen atoms can form halogen bonds with electron-rich sites on biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

To contextualize its properties, 2,3-Dibromo-5-chlorobenzotrifluoride is compared with three structurally related compounds:

2-Chloro-3-(trifluoromethyl)isonicotinic acid (CAS: Not provided, Ref: 10-F232866) Molecular formula: C₇H₃ClF₃NO₂. Features a pyridine ring with a chlorine atom (position 2), a trifluoromethyl group (position 3), and a carboxylic acid group (position 4). Lower halogen content but higher polarity due to the carboxylic acid group, making it suitable for solubility in polar solvents .

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS: 511540-64-0)

- Molecular formula : C₁₃H₄BrF₇O.

- Contains a trifluorobenzene core linked to a brominated, difluorinated phenyl group via a difluoromethoxy bridge.

- Higher molecular weight (389.06 g/mol) and complexity (XLogP3: 5.3) due to multiple fluorine atoms and a bulky substituent .

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (CAS: Not provided) Features a dihydrofuran ring with two bromine atoms (positions 3 and 4) and four phenyl groups. Non-fluorinated but bromine-rich, with applications in polymer stabilization and flame retardants .

Physicochemical Properties

| Property | 2,3-Dibromo-5-chlorobenzotrifluoride | 2-Chloro-3-(trifluoromethyl)isonicotinic acid | 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~327.3 (calculated) | ~225.5 (calculated) | 389.06 |

| Halogen Content | 2 Br, 1 Cl | 1 Cl | 1 Br, 5 F |

| Fluorine Content | 3 F (trifluoromethyl) | 3 F (trifluoromethyl) | 7 F |

| Solubility | Likely low (non-polar solvents) | Moderate (polar solvents) | Very low (highly fluorinated) |

| Stability | High (resists hydrolysis) | Moderate (acid-sensitive) | High (fluorine shields reactivity) |

Key Observations :

- 2,3-Dibromo-5-chlorobenzotrifluoride balances bromine’s electrophilic reactivity with the trifluoromethyl group’s electron-withdrawing effect, making it versatile in Suzuki-Miyaura couplings .

- 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene ’s high fluorine content enhances thermal stability but reduces solubility in common solvents .

- 2-Chloro-3-(trifluoromethyl)isonicotinic acid ’s carboxylic acid group broadens its utility in metal-organic frameworks (MOFs) and coordination chemistry .

Commercial Availability and Pricing

- 2,3-Dibromo-5-chlorobenzotrifluoride : Priced at €2,488.50 (5 g, excluding VAT), reflecting its specialized use .

- 2-Chloro-3-(trifluoromethyl)isonicotinic acid : Available at €131.00 (100 mg), indicating high purity requirements .

- 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene : Priced competitively for research-scale applications .

Biological Activity

2,3-Dibromo-5-chlorobenzotrifluoride (DBCTF) is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

DBCTF is characterized by its bromine and chlorine substituents on the benzene ring, along with a trifluoromethyl group. These structural features contribute to its unique reactivity and biological interactions.

The biological activity of DBCTF can be attributed to several key mechanisms:

- Electrophilic Substitution : DBCTF acts as an electrophile, capable of reacting with nucleophiles in biological systems. This property can lead to modifications in biomolecules, potentially altering their function.

- Hydrophobic Interactions : The trifluoromethyl group enhances the hydrophobicity of DBCTF, allowing it to interact with hydrophobic regions of proteins and membranes, which may influence cellular processes.

- Halogen Bonding : The presence of halogen atoms enables DBCTF to form halogen bonds with electron-rich sites on biomolecules, affecting their structural integrity and biological activity.

Toxicological Profile

Research indicates that DBCTF may exhibit toxic effects in various biological systems. Key findings include:

- Cytotoxicity : Studies have shown that DBCTF can induce cytotoxic effects in cell lines, leading to decreased cell viability. The exact concentration at which these effects occur varies among different cell types.

- Genotoxicity : Preliminary investigations suggest that DBCTF may cause DNA damage, although detailed genotoxicity studies are still required for conclusive evidence.

Case Studies

Several case studies provide insight into the biological implications of DBCTF exposure:

- Aquatic Toxicity : A study assessed the impact of DBCTF on aquatic organisms, revealing significant toxicity at certain concentrations. Fish exposed to DBCTF demonstrated altered behavior and increased mortality rates.

- Occupational Exposure : Reports from occupational exposure settings indicate potential health risks associated with inhalation or dermal contact with DBCTF. Symptoms reported include respiratory irritation and neurological effects, highlighting the need for safety measures in environments where DBCTF is used.

Table 1: Summary of Biological Effects of DBCTF

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Decreased cell viability in vitro | |

| Genotoxicity | Potential DNA damage observed | |

| Aquatic Toxicity | Increased mortality in fish | |

| Occupational Risks | Respiratory irritation reported |

| Mechanism | Description |

|---|---|

| Electrophilic Substitution | Reacts with nucleophiles in biological systems |

| Hydrophobic Interactions | Enhances interaction with hydrophobic biomolecules |

| Halogen Bonding | Forms bonds with electron-rich sites on biomolecules |

Q & A

Q. What are the optimal synthetic pathways for 2,3-Dibromo-5-chlorobenzotrifluoride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sequential halogenation of benzotrifluoride derivatives. For example, bromination using Br₂ in the presence of FeBr₃ or AlBr₃ as a catalyst at 0–25°C, followed by chlorination with Cl₂/FeCl₃. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Validate purity using GC-MS (retention time matching) and ¹H/¹³C NMR. Key NMR signals include trifluoromethyl (-CF₃) at ~110–120 ppm (¹³C) and aromatic protons at 7.0–8.5 ppm (¹H) .

Q. Which spectroscopic techniques are critical for characterizing 2,3-Dibromo-5-chlorobenzotrifluoride, and what data should researchers prioritize?

- Methodological Answer : Combine ¹H/¹³C NMR for structural confirmation (e.g., splitting patterns for Br/Cl substituents) and FT-IR for functional group analysis (C-F stretches at 1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular mass. For halogen positioning, X-ray crystallography (if crystals are obtainable) provides unambiguous proof, as seen in analogous hexasubstituted dihydrofuran structures .

Q. How do steric and electronic effects influence regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound?

- Methodological Answer : The electron-withdrawing -CF₃ group deactivates the ring, directing electrophilic substitution to meta/para positions relative to halogens. Steric hindrance from bromine atoms may limit reactivity at adjacent sites. Computational tools like DFT (e.g., Gaussian or ORCA) model charge distribution and frontier molecular orbitals to predict reactive sites .

Advanced Research Questions

Q. What computational strategies resolve contradictions in reaction mechanisms involving 2,3-Dibromo-5-chlorobenzotrifluoride?

- Methodological Answer : Use density functional theory (DFT) to compare energy barriers for competing pathways (e.g., SNAr vs. radical mechanisms). Solvent effects can be modeled via COSMO-RS. Validate predictions with kinetic isotope effects (KIEs) or trapping experiments (e.g., TEMPO for radicals). Cross-reference with crystallographic data to assess steric constraints .

Q. How can crystallographic data clarify discrepancies in reported halogen-bonding interactions for derivatives of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to measure Br⋯Cl or Br⋯π distances (typically 3.3–3.6 Å). Compare with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. For polymorphic systems, variable-temperature XRD identifies phase-dependent interactions, as demonstrated in brominated dihydrofurans .

Q. What analytical workflows detect trace decomposition products during long-term stability studies?

- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile) to separate degradation products. Accelerated stability testing (40°C/75% RH) over 4–8 weeks identifies hydrolytic or oxidative byproducts (e.g., dehalogenated species). Quantify using external calibration curves and confirm structures via tandem MS/MS fragmentation .

Data Interpretation & Conflict Resolution

Q. How should researchers address conflicting NMR data for halogenated aromatic compounds like 2,3-Dibromo-5-chlorobenzotrifluoride?

- Methodological Answer : Reconcile discrepancies by optimizing solvent choice (e.g., CDCl₃ vs. DMSO-d₆ for solubility) and probe temperature-dependent shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with independent synthetic batches and reference data from PubChem or NIST .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthetic yield?

- Methodological Answer : Apply ANOVA to compare yields across ≥3 independent batches. Use Design of Experiments (DoE) software (e.g., JMP) to identify critical factors (e.g., reaction time, catalyst loading). Pair with principal component analysis (PCA) on spectroscopic data to correlate impurities with process variables .

Ethical & Reproducibility Considerations

Q. How can open-data practices enhance reproducibility in studies involving halogenated aromatics?

- Methodological Answer : Deposit raw spectral data (NMR, MS) in repositories like Zenodo or Figshare. Share crystallographic CIF files via the Cambridge Structural Database (CSD). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs, as emphasized in recent EU Open Science Cloud initiatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.